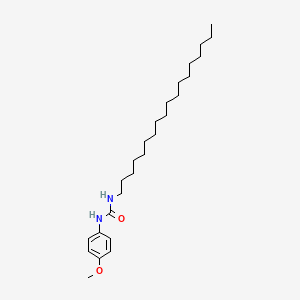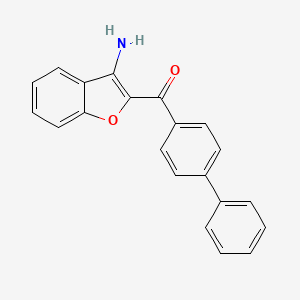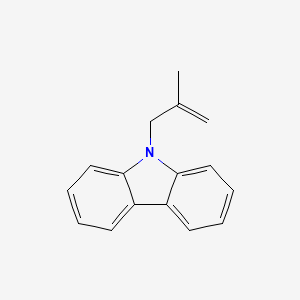
Prop-1-ene-1,2-diylbis(triphenylsilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prop-1-ene-1,2-diylbis(triphenylsilane) is an organosilicon compound with the molecular formula C39H34Si2 It is characterized by its unique structure, which includes a propene backbone with two triphenylsilane groups attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-ene-1,2-diylbis(triphenylsilane) typically involves the reaction of triphenylsilane with a suitable propene derivative under controlled conditions. One common method involves the use of a halogenated propene derivative, which undergoes a substitution reaction with triphenylsilane in the presence of a catalyst. The reaction is usually carried out in an inert solvent, such as toluene, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Prop-1-ene-1,2-diylbis(triphenylsilane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Prop-1-ene-1,2-diylbis(triphenylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The triphenylsilane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated reagents and catalysts like palladium or platinum are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce simpler silane compounds.
科学的研究の応用
Prop-1-ene-1,2-diylbis(triphenylsilane) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Prop-1-ene-1,2-diylbis(triphenylsilane) involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The triphenylsilane groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
Similar Compounds
Triphenylsilane: A simpler compound with a single silane group.
Tetraphenylsilane: Contains four phenyl groups attached to a silicon atom.
Diphenylsilane: Features two phenyl groups attached to silicon.
Uniqueness
Prop-1-ene-1,2-diylbis(triphenylsilane) is unique due to its propene backbone and the presence of two triphenylsilane groups. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in materials science and catalysis.
特性
分子式 |
C39H34Si2 |
|---|---|
分子量 |
558.9 g/mol |
IUPAC名 |
triphenyl-[(E)-1-triphenylsilylprop-1-en-2-yl]silane |
InChI |
InChI=1S/C39H34Si2/c1-33(41(37-26-14-5-15-27-37,38-28-16-6-17-29-38)39-30-18-7-19-31-39)32-40(34-20-8-2-9-21-34,35-22-10-3-11-23-35)36-24-12-4-13-25-36/h2-32H,1H3/b33-32+ |
InChIキー |
FSLAMZJAOMVSQK-ULIFNZDWSA-N |
異性体SMILES |
C/C(=C\[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
正規SMILES |
CC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


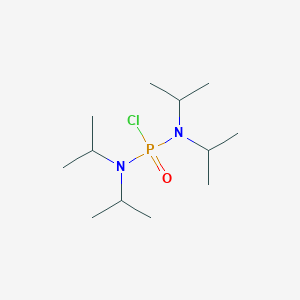

![Ethanamine, N,N-dimethyl-2-[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-](/img/structure/B11956109.png)

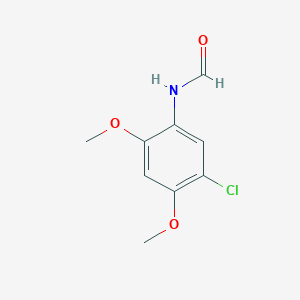
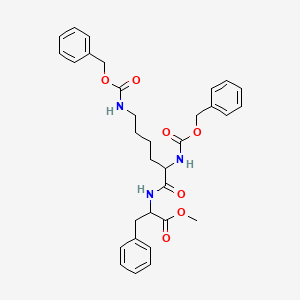
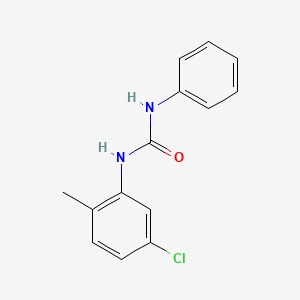
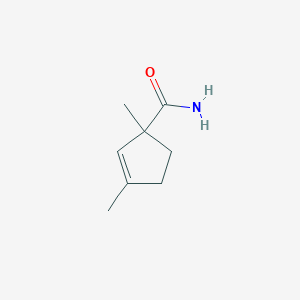
![6,7-Diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B11956153.png)

